3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride
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Overview
Description
3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzonitrile with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazoquinoline core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced imidazoquinoline derivatives.
Substitution: Formation of various substituted imidazoquinoline derivatives.
Scientific Research Applications
3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in the study of receptor-ligand interactions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the modulation of Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates downstream signaling pathways that lead to the production of cytokines and other immune response mediators . This mechanism is crucial for its potential use as an adjuvant in vaccines and as a therapeutic agent in immune-related conditions.
Comparison with Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions.
Resiquimod: A dual TLR7/8 agonist with potent immune-modulating properties.
BBIQ (1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine): A potent TLR7 selective ligand.
Uniqueness: 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride is unique due to its specific structural features that confer high selectivity and potency towards TLR7. This makes it a valuable compound for targeted therapeutic applications and research.
Properties
IUPAC Name |
3H-imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.2ClH/c12-5-10-14-9-6-13-8-4-2-1-3-7(8)11(9)15-10;;/h1-4,6H,5,12H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZUKUVTMUMBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC(=N3)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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